Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Lipophilicity and Metabolic Stability
When selecting an oxadiazole scaffold, the choice between 1,2,4- and 1,3,4-regioisomers critically impacts lipophilicity and metabolic stability. A systematic comparison of matched pairs in the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. Additionally, 1,3,4-oxadiazoles demonstrated favorable profiles in metabolic stability and reduced hERG inhibition, while 1,2,4-oxadiazoles maintain distinct bioisosteric properties advantageous for mimicking ester and amide groups [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole scaffold: higher log D (more lipophilic) |
| Comparator Or Baseline | 1,3,4-Oxadiazole scaffold: an order of magnitude lower log D |
| Quantified Difference | Approximately 10-fold difference in log D (order of magnitude) |
| Conditions | Matched pair analysis of AstraZeneca internal compound collection |
Why This Matters
Procurement of the correct regioisomer is essential to maintain intended lipophilicity and metabolic profile; substitution with a 1,3,4-oxadiazole could inadvertently reduce log D by an order of magnitude, altering membrane permeability and pharmacokinetics.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817-1830. View Source
